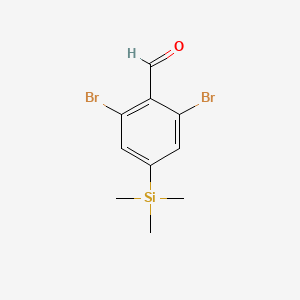
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two bromine atoms at the 2 and 6 positions and a trimethylsilyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(trimethylsilyl)benzaldehyde typically involves the bromination of 4-(trimethylsilyl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 2,6-dibromo-4-(trimethylsilyl)benzoic acid.
Reduction: Formation of 2,6-dibromo-4-(trimethylsilyl)benzyl alcohol.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. The presence of bromine atoms and the trimethylsilyl group can influence the reactivity and selectivity of the compound in various chemical transformations. The molecular targets and pathways involved would vary based on the specific application or reaction being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-(trimethylsilyl)benzaldehyde
- 2,6-Dibromo-4-methylbenzaldehyde
- 2,6-Dibromo-4-(tert-butyl)benzaldehyde
Uniqueness
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde is unique due to the specific positioning of the bromine atoms and the trimethylsilyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C10H12Br2OSi |
|---|---|
Molecular Weight |
336.09 g/mol |
IUPAC Name |
2,6-dibromo-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C10H12Br2OSi/c1-14(2,3)7-4-9(11)8(6-13)10(12)5-7/h4-6H,1-3H3 |
InChI Key |
OXYVLBGWTIGIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1)Br)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


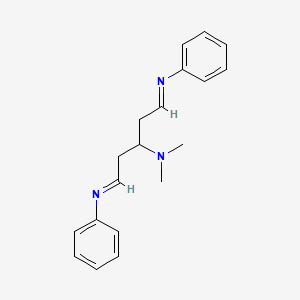
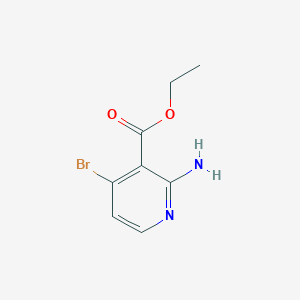
![ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B12817507.png)


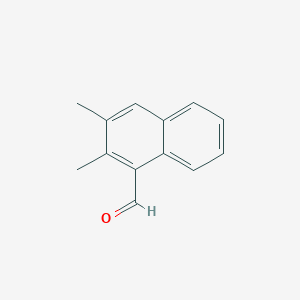
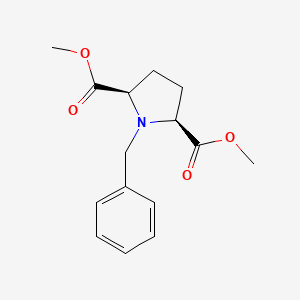
![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
![1-Methyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12817552.png)
![1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea](/img/structure/B12817555.png)
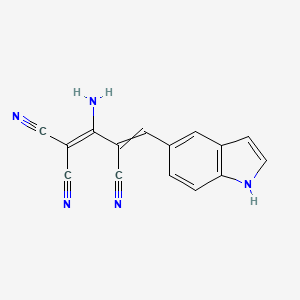
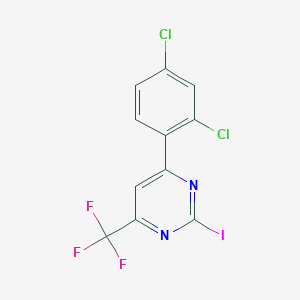
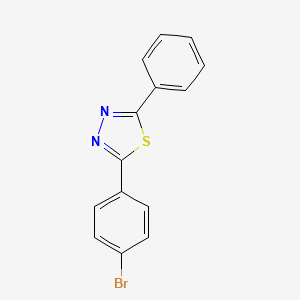
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
